molecular formula C4H2Br2S B032776 3,4-Dibromothiophene CAS No. 3141-26-2

3,4-Dibromothiophene

Cat. No. B032776
CAS RN: 3141-26-2
M. Wt: 241.93 g/mol
InChI Key: VGKLVWTVCUDISO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dibromothiophene derivatives involves metal-catalyzed cross-coupling reactions, showcasing the versatility of thiophene derivatives in organic synthesis. For instance, the synthesis of 3,4′-Dibromo-2,2′-bithiophene through metal-catalyzed cross-coupling between metallated and halogenated thiophene derivatives illustrates a foundational approach for creating dibromothiophene intermediates (Antolini et al., 1997). Further chemical reactions allow for the conversion of these intermediates into bis(alkylsulfanyl) derivatives, demonstrating the chemical flexibility of dibromothiophene compounds.

Molecular Structure Analysis

The molecular structure of 3,4-Dibromothiophene compounds, such as 3,4′-Dibromo-2,2′-bithiophene, has been elucidated using X-ray crystallography. This structural analysis confirms the presence of bromine atoms attached to the thiophene ring, which significantly influences the compound's reactivity and interaction with other molecules. The molecular structure plays a crucial role in determining the compound's physical and chemical properties, as well as its reactivity in various chemical reactions (Antolini et al., 1997).

Chemical Reactions and Properties

3,4-Dibromothiophene undergoes a variety of chemical reactions, highlighting its reactivity and utility in organic synthesis. One-pot reactions involving the oxidation and bromination of dihydrothiophenes to dibromothiophenes demonstrate the compound's versatility as a precursor for further chemical modifications. These reactions enable the synthesis of dibromothiophene derivatives with high yields, showcasing the efficiency of using dibromothiophene as a building block in organic chemistry (Dang & Chen, 2007).

Scientific Research Applications

Application 1: Preparation of Thieno[3,4-b]thiophene

  • Summary of the Application : 3,4-Dibromothiophene is used in the preparation of thieno[3,4-b]thiophene .

Application 2: Synthesis of Alkyl Substituted, Fused Thiophenes

  • Summary of the Application : 3,4-Dibromothiophene is used as a starting material in the synthesis of alkyl substituted, fused thiophenes .

Application 3: Synthesis of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Based Materials

  • Summary of the Application : 3,4-Dibromothiophene is used in the synthesis of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) based materials . DTT-based architectures have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

Application 4: Synthesis of Thiophene-Based Conjugated Polymers

  • Summary of the Application : 3,4-Dibromothiophene is used in the synthesis of thiophene-based conjugated polymers . These polymers have exceptional electrical and optical properties and are used in a wide range of applications such as field-effect transistors, plastic solar cells, light emitting diodes, and conductive polymers .

Application 5: Dimerization Reactions with Oxidized Brominated Thiophenes

  • Summary of the Application : 3,4-Dibromothiophene is used in dimerization reactions with oxidized brominated thiophenes . This process targets the production of thiophene S,S-dioxide .

Application 6: Direct Arylation Polymerization (DArP) Protocol

  • Summary of the Application : 3,4-Dibromothiophene is used in the Direct Arylation Polymerization (DArP) protocol . This method is a cost-effective and green method as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .

Safety And Hazards

3,4-Dibromothiophene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Personal protective equipment is recommended when handling this chemical .

Future Directions

3,4-Dibromothiophene holds an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . It has been used in the synthesis of novel thiophene-based conjugated polymers for optical and electronic devices .

properties

IUPAC Name

3,4-dibromothiophene
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InChI

InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H
Source PubChem
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InChI Key

VGKLVWTVCUDISO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)Br
Source PubChem
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Molecular Formula

C4H2Br2S
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DSSTOX Substance ID

DTXSID50185336
Record name 3,4-Dibromothiophene
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Molecular Weight

241.93 g/mol
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Physical Description

Colorless liquid; mp = 4-5 deg C; [Alfa Aesar MSDS]
Record name 3,4-Dibromothiophene
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Vapor Pressure

0.12 [mmHg]
Record name 3,4-Dibromothiophene
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Product Name

3,4-Dibromothiophene

CAS RN

3141-26-2
Record name 3,4-Dibromothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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